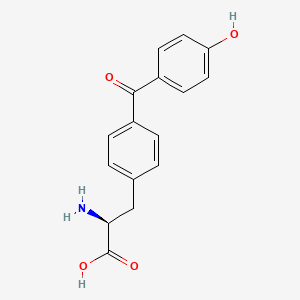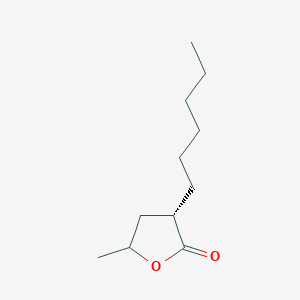
tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an aminocarbonyl group, and an isopropyl group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for use in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its piperidine core is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and isopropyl groups can influence the compound’s binding affinity and selectivity. The aminocarbonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(aminocyclohexyl)carbamate: Similar in structure but with a cyclohexyl ring instead of a piperidine ring.
tert-Butyl 4-amino-1-piperidinecarboxylate: Lacks the aminocarbonyl and isopropyl groups.
Uniqueness: tert-Butyl 4-carbamoyl-4-isopropylpiperidine-1-carboxylate is unique due to the combination of its functional groups. The presence of both the aminocarbonyl and isopropyl groups on the piperidine ring provides distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H26N2O3 |
|---|---|
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
tert-butyl 4-carbamoyl-4-propan-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)14(11(15)17)6-8-16(9-7-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H2,15,17) |
Clé InChI |
XDYZYHULNHHPIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8534394.png)
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1-(phenylmethyl)-](/img/structure/B8534401.png)

![Benzenamine,4-[4-(1,5-dimethyl-1h-imidazol-2-yl)-1-piperazinyl]-](/img/structure/B8534419.png)




![N-[3-(Benzoylsulfanyl)propanoyl]-L-leucine](/img/structure/B8534458.png)





